Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)-
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Overview
Description
Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. They are important in biology, chemistry, and medicine due to their diverse roles in biological systems and their therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroid compounds typically involves multiple steps, including the formation of the steroid nucleus and the introduction of functional groups. The specific synthetic route for Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- would involve:
- Formation of the steroid nucleus through cyclization reactions.
- Introduction of the acetyloxy group at the 17th position.
- Addition of the 9-hydroxynonyl group at the 7th position.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Steroid compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a double bond may yield a saturated compound.
Scientific Research Applications
Chemistry
In chemistry, steroid compounds are studied for their unique structural properties and reactivity. They serve as model compounds for understanding complex organic reactions.
Biology
In biology, steroids play crucial roles as hormones and signaling molecules. They are involved in regulating various physiological processes, including metabolism, immune response, and reproduction.
Medicine
In medicine, synthetic steroids are used as therapeutic agents for treating a variety of conditions, such as inflammation, hormonal imbalances, and certain cancers.
Industry
In industry, steroids are used in the production of pharmaceuticals, cosmetics, and agricultural products.
Mechanism of Action
The mechanism of action of steroid compounds typically involves binding to specific receptors in the body, leading to changes in gene expression and cellular function. The molecular targets and pathways involved depend on the specific steroid and its functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- include other synthetic steroids with similar structural features, such as:
- Estradiol derivatives
- Testosterone derivatives
- Progesterone derivatives
Uniqueness
The uniqueness of Estr-4-en-3-one, 17-(acetyloxy)-7-(9-hydroxynonyl)-, (7alpha,17beta)- lies in its specific functional groups and their positions on the steroid nucleus, which confer distinct biological and chemical properties.
Properties
CAS No. |
875573-64-1 |
---|---|
Molecular Formula |
C29H46O4 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7-(9-hydroxynonyl)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C29H46O4/c1-20(31)33-27-14-13-26-28-21(10-8-6-4-3-5-7-9-17-30)18-22-19-23(32)11-12-24(22)25(28)15-16-29(26,27)2/h19,21,24-28,30H,3-18H2,1-2H3/t21-,24+,25-,26+,27+,28-,29+/m1/s1 |
InChI Key |
GRPRLSJDURTSPV-OMQCHTGPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCO)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCO)C |
Origin of Product |
United States |
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